
5-(Hydroxymethyl)-5-nitro-1,3,2-dioxaborinan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Hydroxymethyl)-5-nitro-1,3,2-dioxaborinan-2-ol is an organic compound with a unique structure that includes both hydroxymethyl and nitro functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Hydroxymethyl)-5-nitro-1,3,2-dioxaborinan-2-ol typically involves the reaction of appropriate boronic acid derivatives with nitroalkanes under controlled conditions. The reaction is often catalyzed by acids or bases, depending on the specific synthetic route chosen. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and scalability. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the production process, making it economically viable for large-scale applications.
Analyse Des Réactions Chimiques
Types of Reactions
5-(Hydroxymethyl)-5-nitro-1,3,2-dioxaborinan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group can be reduced to form amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxymethyl or nitro groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
5-(Hydroxymethyl)-5-nitro-1,3,2-dioxaborinan-2-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or therapeutic agent.
Medicine: Explored for its potential use in drug development, particularly in targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 5-(Hydroxymethyl)-5-nitro-1,3,2-dioxaborinan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxymethyl and nitro groups play crucial roles in its reactivity and binding affinity. The compound may exert its effects by modulating the activity of these targets, leading to changes in cellular processes and pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-(Hydroxymethyl)furfural: An organic compound with similar hydroxymethyl functionality but different structural features.
5-(Chloromethyl)furfural: A halogenated analog with distinct reactivity and applications.
5-(Ethoxymethyl)furfural: An ether derivative with unique properties.
Uniqueness
5-(Hydroxymethyl)-5-nitro-1,3,2-dioxaborinan-2-ol is unique due to the presence of both hydroxymethyl and nitro groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical transformations and interact with biological targets makes it a versatile compound in scientific research and industrial applications.
Propriétés
Numéro CAS |
67161-42-6 |
|---|---|
Formule moléculaire |
C4H8BNO6 |
Poids moléculaire |
176.92 g/mol |
Nom IUPAC |
(2-hydroxy-5-nitro-1,3,2-dioxaborinan-5-yl)methanol |
InChI |
InChI=1S/C4H8BNO6/c7-1-4(6(9)10)2-11-5(8)12-3-4/h7-8H,1-3H2 |
Clé InChI |
FNJAUZDKCZCHAS-UHFFFAOYSA-N |
SMILES canonique |
B1(OCC(CO1)(CO)[N+](=O)[O-])O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Acetamide, 2-[[(cyanophenylmethylene)amino]oxy]-](/img/structure/B14481515.png)

![6-(Methylsulfanyl)-3-[(trimethylsilyl)oxy]-5-[(trimethylsilyl)sulfanyl]-1,2,4-triazine](/img/structure/B14481524.png)

![N-[(E)-{[(E)-(Butylimino)(phenyl)methyl]amino}(phenyl)methylidene]benzamide](/img/structure/B14481533.png)
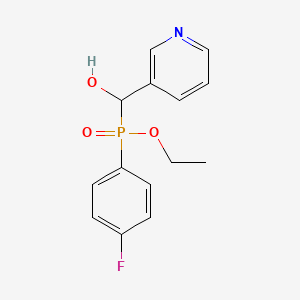
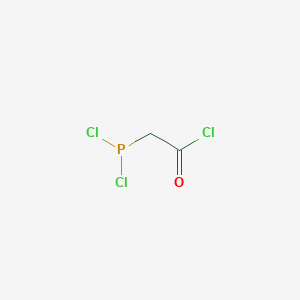
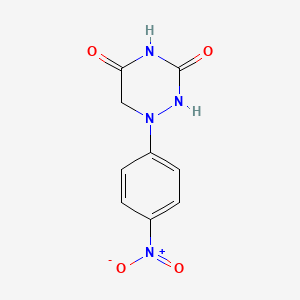

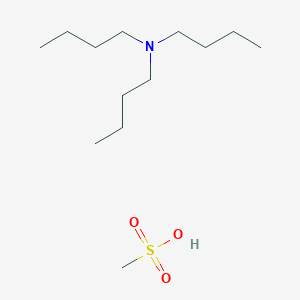
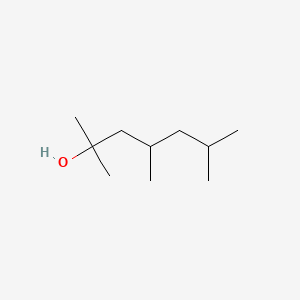
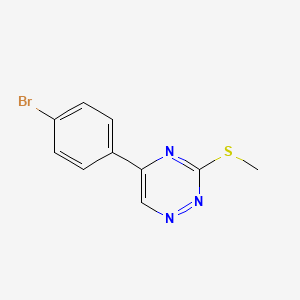
![1,4-Diphenyl-2,3,7-trioxabicyclo[2.2.1]heptane](/img/structure/B14481601.png)
